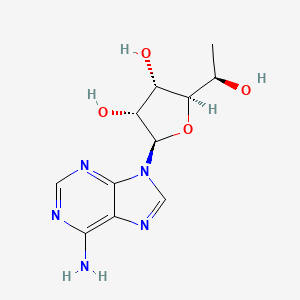
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((R)-1-hydroxyethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(®-1-hydroxyethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are fundamental building blocks of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to the sugar moiety.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production methods may involve:
Enzymatic Synthesis: Using enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Chemical Synthesis: Employing chemical reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is used as a model molecule in studying stereochemistry and reaction mechanisms.
Biology
It serves as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.
Medicine
Industry
It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. Its molecular targets include:
DNA Polymerase: Inhibiting DNA synthesis.
Reverse Transcriptase: Blocking viral replication.
The pathways involved often include the incorporation of the compound into nucleic acids, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.
Uniqueness
The compound’s unique stereochemistry and functional groups distinguish it from other nucleosides, providing specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1R)-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6+,7-,8-,11-/m1/s1 |
InChI Key |
DJUZHNZMVHIRPJ-RWONEVQGSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


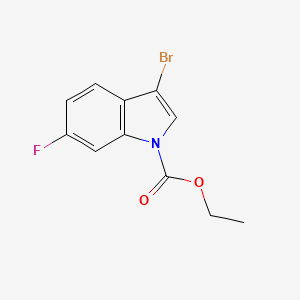
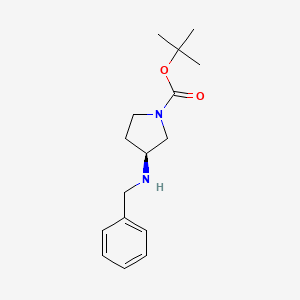

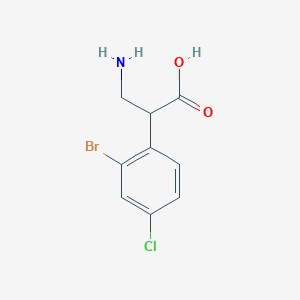
![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)


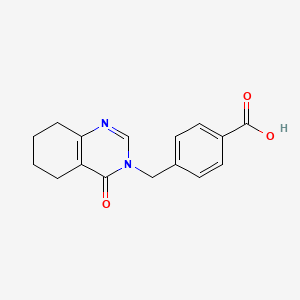



![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
